4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
Description
Properties
Molecular Formula |
C27H24ClN5O5S |
|---|---|
Molecular Weight |
566.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C27H24ClN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-9-11-20(28)12-10-19)33(27)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+ |
InChI Key |
FHVDQGDIYATOHH-WKULSOCRSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common method involves the cyclization of thiosemicarbazides under basic conditions. For example:
Direct Synthesis from Hydrazine and Formamide
An alternative approach (US4267347A) involves reacting hydrazine with excess formamide (4:1 molar ratio) at 160–180°C. This one-pot method eliminates intermediates like 1,2-diformylhydrazine, achieving 92–98% yields of 1,2,4-triazole.
Key Reaction Conditions for Triazole Formation
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiosemicarbazide route | 10% NaOH, reflux | 70–85% | |
| Hydrazine-formamide | Formamide (4:1), 160–180°C | 92–98% |
Introduction of the Sulfanyl Acetyl Group
The sulfanyl acetyl moiety (-S-CH2-CO-) is introduced via nucleophilic substitution or alkylation:
Alkylation of Triazole-Thiol
Optimization of Reaction Conditions
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Catalyst : Triethylamine or DMAP improves reaction efficiency.
Formation of the Hydrazone Linkage
The hydrazone group (-N=N-CH=) is synthesized via condensation between a hydrazide and an aldehyde:
Synthesis of the Aldehyde Component
The dimethoxyphenyl aldehyde precursor is prepared through:
Condensation with Hydrazine
Hydrazone Formation Parameters
Acetylation of the Phenolic Group
The final acetylation step introduces the acetate group:
Acetic Anhydride Method
Alternative Acetylating Agents
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
Overall Yield and Purity
| Step | Yield Range | Purity (HPLC) |
|---|---|---|
| Triazole formation | 70–98% | 95–99% |
| Sulfanyl acetyl addition | 75–90% | 97–99% |
| Hydrazone condensation | 65–80% | 90–95% |
| Acetylation | 85–95% | 98–99% |
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring proper substitution on the triazole ring (e.g., 4-phenyl vs. 5-phenyl) requires careful control of reaction kinetics.
-
Hydrazone Stereochemistry : The (E)-configuration is favored under acidic conditions but may require chromatography for isolation.
-
Scalability : High-temperature steps (e.g., triazole cyclization) necessitate robust equipment for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
Antimicrobial Properties
In addition to anticancer activity, triazole derivatives are recognized for their antimicrobial effects:
- Spectrum of Activity : Compounds with similar structures have been tested against various pathogens, including bacteria and fungi. The presence of the chlorophenyl group may enhance the lipophilicity and membrane penetration abilities of the compound.
- Research Findings : Studies have indicated that triazole compounds can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida species .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that include hydrazone formation and sulfanyl group incorporation. The following table summarizes key synthetic routes and modifications:
| Synthetic Route | Key Reagents | Outcome |
|---|---|---|
| Hydrazone Formation | Acetic acid, hydrazine | Formation of hydrazone linkage |
| Sulfanyl Group Addition | Thioketones | Introduction of sulfanyl functionality |
| Triazole Ring Formation | Azoles | Construction of the triazole core |
Mechanism of Action
The mechanism of action of 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations :
- Triazole Core : All compounds retain the 1,2,4-triazole ring, critical for hydrogen bonding and π-π stacking interactions with biological targets .
- Substituent Diversity: The target compound’s 2,6-dimethoxyphenyl acetate group distinguishes it from analogues with ethoxybenzylidene () or dimethylaminophenyl () groups. These substituents influence solubility and target selectivity.
- Hydrazone Linker : The hydrazone moiety is conserved across analogues, suggesting its role in stabilizing molecular conformation and enhancing bioavailability .
Comparison of Methods :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound exhibits moderate-to-high structural similarity (60–75%) to its analogues, primarily due to shared triazole and hydrazone motifs. For example:
- Tanimoto Index (MACCS Keys) : ~70% similarity to ’s compound, driven by the triazole-thioacetamide backbone .
- Dice Index (Morgan Fingerprints) : ~65% similarity to ’s derivative, reflecting divergent aromatic substituents .
Bioactivity and Mode of Action
While direct bioactivity data for the target compound is absent, clustering analysis () suggests that triazole-hydrazone derivatives often target enzymes like HDACs or kinases. For instance:
- ’s dimethylaminophenyl derivative may exhibit kinase inhibitory effects, a property inferred from structural parallels to known kinase inhibitors .
Biological Activity
The compound 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic molecule with potential pharmacological applications. Its structure includes a triazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula: C26H22ClN5O4S
- Molecular Weight: 536.013 g/mol
- CAS Number: 315217-64-2
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring: Known for its role in antifungal and anticancer activities.
- Chlorophenyl Group: Enhances lipophilicity and may improve interaction with biological targets.
- Sulfanyl Group: Often involved in biological activity through redox reactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- IC50 values : Many triazole derivatives show IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
Antimicrobial Activity
The presence of the chlorophenyl and triazole groups suggests potential antimicrobial properties. Similar compounds have exhibited:
- Bactericidal Effects : Moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to 4-{(E)-...} is often influenced by:
- Substituents on the Phenyl Rings : Electron-withdrawing groups enhance potency.
- Positioning of Functional Groups : The arrangement of sulfanyl and acetyl groups can significantly affect receptor binding affinity.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Triazole core formation : Cyclization of thiosemicarbazide intermediates under reflux with catalysts like acetic acid .
- Sulfanyl-acetyl hydrazone coupling : Reaction of the triazole-sulfanyl intermediate with hydrazine derivatives in ethanol at 60–70°C .
- Final esterification : Acetylation of the phenolic group using acetic anhydride in a basic medium (e.g., pyridine) .
Optimization : Reaction conditions (temperature, solvent polarity, pH) are refined using statistical design of experiments (DoE) to maximize yield and purity. Central composite designs help identify critical variables (e.g., molar ratios, reflux time) .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR spectroscopy : - and -NMR identify substituents on the triazole ring, hydrazone linkage, and acetate group. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- IR spectroscopy : Peaks at ~1680 cm (C=O stretch of acetate) and ~1600 cm (C=N of triazole) confirm functional groups .
- Elemental analysis (CHNS) : Validates molecular formula (e.g., %C deviation < 0.3% indicates purity) .
- X-ray crystallography : Resolves 3D conformation, particularly the E-configuration of the hydrazone moiety .
Q. What preliminary biological screening methods are recommended for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test activity against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits .
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
Q. How is purity validated during synthesis, and what are common impurities?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% required for pharmacological studies). Mobile phase: acetonitrile/water (70:30 v/v) .
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) monitor reaction progress. Spots with R < 0.3 indicate unreacted intermediates .
- Common impurities : Unacetylated phenolic byproducts or incomplete cyclization derivatives. These are removed via recrystallization (ethanol/water) .
Q. What solvent systems are suitable for recrystallization and storage?
Methodological Answer:
- Recrystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals. For polar impurities, dichloromethane/hexane gradients are effective .
- Storage : Store in amber vials at −20°C under inert gas (N) to prevent hydrolysis of the acetate group .
Advanced Questions
Q. How can computational methods optimize synthetic pathways and predict reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps to identify rate-limiting stages. B3LYP/6-31G(d) basis sets predict regioselectivity in triazole formation .
- Molecular docking : Screens binding affinity to biological targets (e.g., COX-2 active site) to prioritize derivatives for synthesis .
- Reaction pathway simulation : COMSOL Multiphysics models heat/mass transfer in reflux systems to scale up reactions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting)?
Methodological Answer:
- Variable Temperature (VT) NMR : Determines if splitting arises from dynamic effects (e.g., hindered rotation of the hydrazone group) .
- 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns ambiguous signals. For example, NOESY confirms spatial proximity of aromatic and methoxy groups .
- High-resolution mass spectrometry (HRMS) : Rules out isotopic or adduct interference (e.g., [M+Na] vs. [M+H]) .
Q. What strategies mitigate batch-to-batch variability in biological activity?
Methodological Answer:
- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) like stirring rate and cooling gradient using DoE .
- Bioassay standardization : Include positive controls (e.g., aspirin for COX inhibition) and normalize activity to molar concentration .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify labile functional groups (e.g., hydrazone hydrolysis) .
Q. How to design experiments analyzing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare IC values .
- Free-Wilson analysis : Quantify contributions of individual groups (e.g., triazole vs. pyridine) to biological activity using regression models .
- Proteomics profiling : SILAC-based mass spectrometry identifies protein targets in treated cells, linking structural features to mechanistic pathways .
Q. How can AI-driven platforms enhance experimental design and data interpretation?
Methodological Answer:
- Autonomous laboratories : AI algorithms (e.g., Bayesian optimization) iteratively adjust reaction conditions (pH, solvent) based on real-time HPLC feedback .
- Cheminformatics tools : KNIME or RDKit analyze SAR datasets to predict novel derivatives with improved solubility or potency .
- Contradiction resolution : Machine learning clusters conflicting bioactivity data to identify outliers (e.g., assay interference from residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
